molecular formula C10H8ClNO B1324225 4-(2-Chlorophenyl)-4-oxobutyronitrile CAS No. 135595-17-4

4-(2-Chlorophenyl)-4-oxobutyronitrile

Cat. No. B1324225
M. Wt: 193.63 g/mol
InChI Key: QNUNMHMYNNNTAS-UHFFFAOYSA-N
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Description

4-(2-Chlorophenyl)-4-oxobutyronitrile, also known as 4-chlorobutynitrile, is a nitrile derivative that has been used in a variety of scientific research applications. It is a colorless liquid with a molecular formula of C7H5ClN2O and a molecular weight of 162.59 g/mol. This compound is of interest due to its potential as a synthetic intermediate in the synthesis of a variety of compounds and its ability to act as a ligand for transition metal complexes.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Heterocyclic Compounds : 4-(2-Chlorophenyl)-4-oxobutyronitrile is involved in the synthesis of various heterocyclic compounds. For instance, it is used in reactions leading to the formation of compounds like 4-dialkylamino-2-(4-arylthiazol-2-yl)-3-oxobutyronitriles and 3-aryl-7-cyano-6(5H)-oxopyrrolo[2,1-b]thiazoles. These processes involve acylation and intramolecular alkylation, showcasing its versatility in organic synthesis (Volovenko, Volovnenko, & Tverdokhlebov, 2001).

  • Formation of Arylideneamino Compounds : It is also used in the reaction with substituted benzaldehyde hydrazones to produce 4-arylideneamino-2-(1-R-benzimidazol-2-yl)-3-oxobutyronitriles. This reaction's course depends on the basicity of the heterocyclic fragment in the starting nitrile, indicating its sensitivity to chemical environments (Volovenko, Tverdokhlebov, & Volovnenko, 2001).

Pharmaceutical and Biological Applications

  • Antibacterial Activity : The compound has been studied for its role in the synthesis of novel heterocyclic compounds with antibacterial properties. These synthesized compounds have shown effectiveness against bacteria like Pseudomonas aeruginosa, Bacillus subtilis, and Escherichia coli (Mehta, 2016).

  • Oxidative Degradation of Pollutants : In environmental chemistry, derivatives of 4-(2-Chlorophenyl)-4-oxobutyronitrile, such as 4-chlorophenol, have been used in oxidative degradation processes for treating organic pollutants in water. This process involves activation of hydrogen peroxide for effective degradation (Bokare & Choi, 2010).

Analytical and Material Science

  • Electrochemical Sensing : The compound's derivatives are used in developing electrochemical sensors. For instance, sensors based on graphene oxide and NiO nanoparticle composites havebeen developed for selective sensing of 4-chlorophenol, a derivative of 4-(2-Chlorophenyl)-4-oxobutyronitrile. These sensors demonstrate high sensitivity and the ability to differentiate between various substances in analytical applications (Shabani‐Nooshabadi, Roostaee, & Tahernejad-Javazmi, 2016).
  • Spectroscopic Studies : Spectroscopic analysis of crystals containing derivatives of 4-(2-Chlorophenyl)-4-oxobutyronitrile has provided insights into crystal field effects and temperature-dependent properties. These studies are essential for understanding the molecular structure and behavior of such compounds (Bugueno-Hoffmann & Meinnel, 1983).

properties

IUPAC Name

4-(2-chlorophenyl)-4-oxobutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c11-9-5-2-1-4-8(9)10(13)6-3-7-12/h1-2,4-5H,3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNUNMHMYNNNTAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642239
Record name 4-(2-Chlorophenyl)-4-oxobutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chlorophenyl)-4-oxobutyronitrile

CAS RN

135595-17-4
Record name 4-(2-Chlorophenyl)-4-oxobutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Liu, Y Zhang - Journal of Chemical Research, 2004 - journals.sagepub.com
A new method for the synthesis of γ-oxobutyronitriles via addition of aroyl chlorides to acrylonitrile promoted by samarium met Page 1 JOURNAL OF CHEMICAL RESEARCH 2004 …
Number of citations: 2 journals.sagepub.com

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